4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can be achieved through multi-step organic reactions. A common approach involves the condensation of furan-2-carboxylic acid with appropriate aldehydes and amines under controlled conditions. The reaction typically requires catalysts such as acids or bases and may involve heating or refluxing to facilitate the formation of the pyrrolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan and phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
- 4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
The unique structural features of 4-(furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-propoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one, such as the presence of the furan ring and the specific substitution pattern, contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C21H23NO6 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-propoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C21H23NO6/c1-3-10-27-15-7-4-6-14(13-15)18-17(19(23)16-8-5-11-28-16)20(24)21(25)22(18)9-12-26-2/h4-8,11,13,18,24H,3,9-10,12H2,1-2H3 |
InChI Key |
NXULSDPGKSCOEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCOC)O)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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